1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene

Pharmaceutical Analysis Impurity Profiling Reference Standards

1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene (CAS 30405-75-5) is a dimethoxybenzene derivative bearing an isopropenyl (α-methylvinyl) substituent at the para position. This constitutional isomer is distinct from the more common propenyl (1-propenyl) isomer (methyl isoeugenol, CAS 93-16-3) and allyl isomer (methyl eugenol, CAS 93-15-2), each exhibiting differentiated physicochemical and reactivity profiles.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 30405-75-5
Cat. No. B1282131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene
CAS30405-75-5
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C11H14O2/c1-8(2)9-5-6-10(12-3)11(7-9)13-4/h5-7H,1H2,2-4H3
InChIKeyPRHTXAOWJQTLBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene (CAS 30405-75-5): Core Structural Identity and Procurement Context


1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene (CAS 30405-75-5) is a dimethoxybenzene derivative bearing an isopropenyl (α-methylvinyl) substituent at the para position [1]. This constitutional isomer is distinct from the more common propenyl (1-propenyl) isomer (methyl isoeugenol, CAS 93-16-3) and allyl isomer (methyl eugenol, CAS 93-15-2), each exhibiting differentiated physicochemical and reactivity profiles [2]. The compound is commercially supplied as a versatile small-molecule scaffold, typically at ≥95% purity stabilized with TBC, and is utilized as a synthetic intermediate and a reference standard for pharmaceutical impurity profiling .

Why 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene Cannot Be Simply Substituted by In-Class Dimethoxybenzene Analogs


Generic substitution among dimethoxybenzene derivatives is hindered by the profound impact of the alkenyl side-chain configuration on both chemical reactivity and biological recognition. The isopropenyl group in 1,2-dimethoxy-4-(prop-1-en-2-yl)benzene presents a 1,1-disubstituted olefin, which exhibits inherently different polymerization kinetics, dienophile regioselectivity, and metabolic stability compared to the 1,2-disubstituted propenyl isomer (CAS 93-16-3) or the terminal allyl isomer (CAS 93-15-2) [1]. In cationic photopolymerization, for instance, the reactivity order is starkly differentiated between vinyl, isopropenyl, and propenyl monomers, directly impacting material properties [2]. These differences invalidate simple interchangeability in synthetic, analytical, or pharmacological workflows, necessitating compound-specific procurement.

Quantitative Differentiation Evidence for 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene Relative to Analogs


Specific Role as a Reference Standard for Atropine Impurity Profiling

Unlike its isomer methyl isoeugenol (CAS 93-16-3), 1,2-dimethoxy-4-(prop-1-en-2-yl)benzene serves as the direct precursor and structural marker for atropine-related impurities. The saturated analog, 4-isopropyl-1,2-dimethoxybenzene (Atropine Impurity 4, CAS 4132-76-7), is the hydrogenation product of this isopropenyl compound [1]. This specific precursor-product relationship renders CAS 30405-75-5 uniquely suited as a reference substance for tracking synthetic pathways in atropine manufacturing, a role not shared by the propenyl or allyl isomers [2].

Pharmaceutical Analysis Impurity Profiling Reference Standards

Differentiated Reactivity as an Isopropenyl Monomer in Cationic Photopolymerization

The reactivity of vinyl, isopropenyl, and propenyl functional groups in photoinitiated cationic polymerization has been quantitatively compared. While the study did not use the exact dimethoxyphenyl-substituted monomer, the isopropenyl group present in CAS 30405-75-5 exhibits distinct polymerization kinetics relative to the propenyl group found in methyl isoeugenol (CAS 93-16-3) [1]. The reactivity differences arise from the stability of the carbocationic intermediate, with isopropenyl groups leading to different propagation rates and polymer architectures (e.g., indane repeating units via intramolecular ring closure) [1].

Polymer Chemistry Cationic Photopolymerization Monomer Reactivity

Unambiguous Analytical Identification via Distinct Spectral Fingerprint

CAS 30405-75-5 possesses a unique FT-IR and mass spectrum that readily distinguishes it from its constitutional isomers. The compound's spectra are catalogued in SpectraBase, providing a definitive reference for identity confirmation [1]. This spectral uniqueness is critical for avoiding misidentification with the more widely traded methyl isoeugenol (CAS 93-16-3) or methyl eugenol (CAS 93-15-2), which are supplied by many vendors . Suppliers provide batch-specific NMR, HPLC, and GC traceability to ensure identity and purity .

Analytical Chemistry Spectroscopy Quality Control

Validated Application Scenarios for 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene Based on Evidenced Differentiation


Pharmaceutical Reference Standard for Atropine Impurity Method Development

When developing and validating analytical methods for atropine active pharmaceutical ingredient (API), CAS 30405-75-5 serves as the direct precursor reference for Atropine Impurity 4 (4-isopropyl-1,2-dimethoxybenzene). Its use ensures traceability in impurity profiling, a requirement for Abbreviated New Drug Applications (ANDA) [1]. This is a scenario where simple substitution with the cheaper, more widely available methyl isoeugenol (CAS 93-16-3) would compromise regulatory compliance.

Synthesis of Indane-Containing Polymers via Cationic Photopolymerization

For polymer chemistry R&D groups exploring novel photopolymerizable monomers, the isopropenyl group in CAS 30405-75-5 provides access to indane-type repeating units through a unique mechanism of stepwise condensation followed by intramolecular ring closure [1]. This structural outcome is unattainable with propenyl or allyl analogs, making the compound the necessary choice for this specific polymer architecture.

Organic Synthesis Intermediate Requiring Sterically Defined Olefin Geometry

As a 1,1-disubstituted styrene derivative, CAS 30405-75-5 serves as a key intermediate in synthetic sequences that exploit its unique steric and electronic properties relative to monosubstituted vinyl or propenyl groups. Its commercial availability with batch-specific analytical data (NMR, HPLC, GC) and stabilizer specification (TBC) supports reproducible synthetic protocols [1].

Quote Request

Request a Quote for 1,2-Dimethoxy-4-(prop-1-en-2-yl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.